Cas no 940208-18-4 ((E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid)
(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid Chemical and Physical Properties
Names and Identifiers
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- (E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
- (2E)-3-{[3-(diethylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid
- (E)-4-[3-(diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid
- 4-(3-((diethylamino)carbonyl)anilino)-4-oxo-2-butenoic acid
- AKOS000319797
- 4-((3-(Diethylcarbamoyl)phenyl)amino)-4-oxobut-2-enoic acid
- 940208-18-4
- (2E)-4-({3-[(diethylamino)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid
- STL067728
- (2E)-4-{[3-(diethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid
- (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid
-
- MDL: MFCD09434624
- Inchi: 1S/C15H18N2O4/c1-3-17(4-2)15(21)11-6-5-7-12(10-11)16-13(18)8-9-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20)/b9-8+
- InChI Key: HVLVQGBGTPINPN-CMDGGOBGSA-N
- SMILES: O=C(C1C=CC=C(C=1)NC(/C=C/C(=O)O)=O)N(CC)CC
Computed Properties
- Exact Mass: 290.12665706g/mol
- Monoisotopic Mass: 290.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 86.7Ų
(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026086-1g |
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid |
940208-18-4 | 1g |
4973.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026086-500mg |
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid |
940208-18-4 | 500mg |
3233CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026086-1g |
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid |
940208-18-4 | 1g |
4973CNY | 2021-05-07 | ||
| TRC | D680563-5mg |
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoicacid |
940208-18-4 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D680563-10mg |
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoicacid |
940208-18-4 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D680563-50mg |
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoicacid |
940208-18-4 | 50mg |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026086-500mg |
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid |
940208-18-4 | 500mg |
3233.0CNY | 2021-07-13 | ||
| A2B Chem LLC | AX17930-500mg |
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid |
940208-18-4 | 500mg |
$285.00 | 2024-07-18 |
(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid
Introduction to (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic Acid (CAS No. 940208-18-4)
(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid, with the CAS number 940208-18-4, is a significant compound in the field of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural properties and potential applications in drug development and synthetic chemistry. The compound features a conjugated system with an anilino group and a β-keto acid moiety, which makes it a versatile intermediate for various synthetic transformations.
The structural motif of (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid includes a central double bond flanked by electron-withdrawing and electron-donating groups, which influences its reactivity and spectral properties. The presence of the diethylamino group enhances the nucleophilicity of the molecule, making it a valuable building block for constructing more complex scaffolds. This feature has been exploited in recent synthetic strategies to develop novel heterocyclic compounds.
Recent research has highlighted the utility of this compound in the synthesis of bioactive molecules. For instance, studies have demonstrated its role as a precursor in the preparation of nonsteroidal anti-inflammatory drug (NSAID) analogs. The conjugated system and the acidic functionality of (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid allow for facile modifications at multiple positions, enabling the exploration of diverse pharmacophores.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The electronic properties of the conjugated system make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the energy levels of the molecule through structural modifications offers a pathway to optimize device performance.
The synthesis of (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid typically involves multi-step reactions starting from readily available aromatic precursors. A common synthetic route includes condensation reactions followed by functional group interconversions to introduce the necessary substituents. Advances in catalytic methods have further streamlined these processes, improving yield and reducing reaction times.
The spectroscopic characterization of this compound provides valuable insights into its structure and reactivity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is commonly employed to confirm the connectivity of atoms and the presence of functional groups. Mass spectrometry (MS) offers high-resolution data that aids in determining molecular weight and fragmentation patterns, which are crucial for structural elucidation.
In vitro studies have begun to explore the biological activity of derivatives of (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid. Initial findings suggest that certain analogs exhibit inhibitory effects on enzymes involved in inflammatory pathways. These results are promising for developing new therapeutic agents that target similar mechanisms but with improved selectivity and reduced side effects.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques allow researchers to predict interactions between (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid and biological targets, providing a rational basis for designing more effective derivatives. Quantum mechanical calculations help in understanding electronic structure and reactivity trends, which are essential for guiding synthetic efforts.
The environmental impact of synthesizing and using this compound is also a consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods are being explored as alternatives to traditional approaches, aligning with broader sustainability goals in chemical manufacturing.
The future prospects for (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid are bright, with ongoing research uncovering new applications and refining synthetic methodologies. As our understanding of its properties grows, so does its potential to contribute to advancements in medicine and materials science. Collaborative efforts between academia and industry will be key to translating these findings into practical solutions that benefit society.
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